N1-(2,6-dimethylphenyl)-2,2-dichloro-2-[3,5-di(trifluoromethyl)anilino]acetamide
Overview
Description
N1-(2,6-dimethylphenyl)-2,2-dichloro-2-[3,5-di(trifluoromethyl)anilino]acetamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,6-dimethylphenyl)-2,2-dichloro-2-[3,5-di(trifluoromethyl)anilino]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide.
Substitution Reaction: The intermediate is then subjected to a substitution reaction with 3,5-di(trifluoromethyl)aniline in the presence of a base such as sodium hydride or potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time. Large-scale synthesis may also employ continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(2,6-dimethylphenyl)-2,2-dichloro-2-[3,5-di(trifluoromethyl)anilino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The presence of chloro and trifluoromethyl groups makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
N1-(2,6-dimethylphenyl)-2,2-dichloro-2-[3,5-di(trifluoromethyl)anilino]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2,6-dimethylphenyl)-2,2-dichloro-2-[3,5-di(trifluoromethyl)anilino]acetamide involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form strong interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methoxyphenyl)-2,2-dichloro-2-[3,5-di(trifluoromethyl)anilino]acetamide
- N1-(2,6-dimethylphenyl)-2,2-dichloro-2-[3,5-dimethylphenyl]acetamide
Uniqueness
N1-(2,6-dimethylphenyl)-2,2-dichloro-2-[3,5-di(trifluoromethyl)anilino]acetamide is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)anilino]-2,2-dichloro-N-(2,6-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2F6N2O/c1-9-4-3-5-10(2)14(9)27-15(29)16(19,20)28-13-7-11(17(21,22)23)6-12(8-13)18(24,25)26/h3-8,28H,1-2H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDQEQXVOWQVKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2F6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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